
Dabigatran Impurity 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabigatran Impurity 11: is a byproduct formed during the synthesis of Dabigatran Etexilate, an anticoagulant drug used to prevent strokes and systemic embolism in patients with non-valvular atrial fibrillation. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, in the body. Impurities like this compound are crucial to monitor and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate involves multiple steps, and Dabigatran Impurity 11 can form at various stages. One common synthetic route includes the acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction and amidation reactions . The reaction conditions typically involve the use of solvents like methanol and acetonitrile, with catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods: In industrial settings, the production of Dabigatran Etexilate is optimized to minimize the formation of impurities. This involves careful control of reaction parameters, such as temperature, pressure, and pH, as well as the use of high-purity reagents and solvents . Advanced analytical techniques like LC-MS are employed to monitor impurity levels and ensure compliance with regulatory standards .
化学反応の分析
Types of Reactions: Dabigatran Impurity 11 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, acetic acid
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitroso derivatives, while reduction can yield amino derivatives .
科学的研究の応用
Analytical Chemistry
Dabigatran Impurity 11 serves as a reference standard in analytical chemistry. It is utilized to develop and validate methods for impurity profiling in pharmaceutical products. This is essential for quality control during the manufacturing process, ensuring that the final product meets regulatory standards and is safe for consumption.
Biological Research
In biological studies, this compound aids researchers in understanding the metabolic pathways and degradation products of Dabigatran Etexilate. By studying these pathways, scientists can better comprehend how the drug and its impurities behave in biological systems, which is vital for assessing their pharmacological effects and potential toxicity.
Pharmaceutical Industry
The pharmaceutical industry relies on monitoring impurities like this compound to ensure regulatory compliance and quality assurance. This compound's formation during synthesis must be controlled to maintain the therapeutic efficacy of Dabigatran Etexilate while minimizing any adverse effects due to impurities .
Clinical Research
In clinical settings, understanding the implications of this compound can inform dosing strategies and safety profiles for patients undergoing anticoagulation therapy. Studies have shown that impurities can influence the pharmacokinetics and pharmacodynamics of drugs, making it essential to evaluate their effects on patient outcomes .
Pharmacokinetics
This impurity exhibits a pharmacokinetic profile similar to that of its parent compound, primarily undergoing renal excretion. Its effects on thrombin activity are influenced by factors such as renal function, which is critical for determining appropriate dosing regimens in clinical practice .
Cellular Effects
This compound influences various cellular processes, particularly in endothelial cells and platelets. It alters gene expression related to coagulation and inflammation, impacting cellular metabolism and function. The compound's interaction with thrombin also affects cell signaling pathways involved in proliferation and survival .
Stability Studies
Forced degradation studies have identified degradation products of Dabigatran Etexilate under various conditions, providing insights into the stability profile of both the drug and its impurities. These studies are crucial for understanding how environmental factors may affect drug integrity over time .
Method Development
A sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed for analyzing Dabigatran Etexilate and its impurities, including this compound. This method allows for effective detection at low concentrations, facilitating quality control in pharmaceutical formulations .
Study Type | Key Findings |
---|---|
Mechanism of Action | Inhibits thrombin via competitive binding |
Pharmacokinetics | Primarily renal excretion; minimal cytochrome P450 metabolism |
Dosage Effects | Low doses inhibit without significant side effects; high doses increase bleeding risk |
Stability Studies | Stable under standard conditions; prone to hydrolytic degradation under extreme pH |
Analytical Methods | Developed LC-MS method for sensitive detection of impurities |
作用機序
Dabigatran Impurity 11 does not have a direct therapeutic effect. its presence can influence the overall safety profile of Dabigatran Etexilate. The impurity can interact with various molecular targets and pathways, potentially leading to adverse effects if not adequately controlled .
類似化合物との比較
- Dabigatran Impurity 1
- Dabigatran Impurity 2
- Dabigatran Impurity 3
- Dabigatran Impurity 4
- Dabigatran Impurity 5
Uniqueness: Dabigatran Impurity 11 is unique in its specific formation pathway and chemical structure. Unlike other impurities, it may form under specific reaction conditions and requires targeted analytical methods for detection and quantification .
生物活性
Dabigatran Impurity 11 is a significant compound derived from the direct thrombin inhibitor dabigatran. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in the context of anticoagulation therapy. This article explores the compound's mechanism of action, biochemical properties, cellular effects, pharmacokinetics, and relevant case studies.
Target and Mode of Action
this compound primarily targets thrombin , a serine protease that plays a critical role in the coagulation cascade by converting fibrinogen into fibrin. The compound acts as a direct and reversible inhibitor of thrombin activity, thereby preventing thrombus formation .
Biochemical Pathways
The inhibition of thrombin by this compound disrupts the coagulation cascade, leading to decreased thrombin-mediated reactions. This interaction is characterized by competitive inhibition , where the compound binds to the active site of thrombin.
This compound has shown significant biochemical interactions:
- Competitive Inhibition : By occupying thrombin's active site, it inhibits the conversion of fibrinogen to fibrin.
- Cellular Effects : The compound influences endothelial cells and platelets, affecting signaling pathways related to cell proliferation, migration, and survival. It also alters gene expression linked to coagulation and inflammation.
Pharmacokinetics
This compound is rapidly absorbed and primarily excreted via renal pathways. Its pharmacokinetic profile indicates that it does not undergo significant metabolism by cytochrome P450 enzymes, reducing potential drug-drug interactions .
Dosage Effects in Animal Models
Studies have demonstrated that dosage significantly influences the effects of this compound:
- Low Doses : Effective inhibition of thrombin activity with minimal adverse effects.
- High Doses : Increased risk of bleeding complications and impaired hemostasis, emphasizing the need for careful dosage optimization in therapeutic applications.
Stability and Degradation
In laboratory settings, this compound has been shown to be relatively stable under standard conditions but can degrade under extreme pH levels. Long-term studies indicate sustained effects on cellular function when exposed to this compound over time .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Forced Degradation Studies : These studies identified degradation products formed under various conditions, highlighting the stability profile of dabigatran etexilate and its impurities .
- LC-MS Method Development : A sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed for analyzing dabigatran and its impurities, demonstrating the ability to detect low concentrations effectively .
Data Summary Table
Study Type | Key Findings |
---|---|
Mechanism of Action | Inhibits thrombin via competitive binding |
Pharmacokinetics | Primarily renal excretion; minimal cytochrome P450 metabolism |
Dosage Effects | Low doses inhibit without significant side effects; high doses increase bleeding risk |
Stability Studies | Stable under standard conditions; prone to hydrolytic degradation under extreme pH |
Analytical Methods | Developed LC-MS method for sensitive detection of impurities |
特性
CAS番号 |
1422495-93-9 |
---|---|
分子式 |
C29H31N5O5 |
分子量 |
529.6 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。